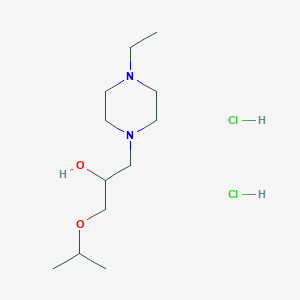
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol
Übersicht
Beschreibung
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C24H27ClN2O4S and its molecular weight is 475.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol is 474.1380062 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
The chemical compound 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol is involved in various synthetic and analytical processes within chemical and pharmaceutical research. Although direct studies on this specific compound are scarce, research on similar structures provides insights into potential applications and methodologies relevant to its study and use.
Innovative Catalysis in Organic Synthesis : A study by Pourghasemi Lati et al. (2018) introduced a novel magnetic nanocatalyst for the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, showcasing the potential of advanced catalysis techniques in organic synthesis that could be applicable to the synthesis of complex molecules like 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol. This approach emphasizes the utility of magnetic nanoparticles in facilitating reactions under mild conditions, thereby enhancing yield and reusability of catalysts (Pourghasemi Lati et al., 2018).
Analytical Derivatization in Liquid Chromatography : Research by Wu et al. (1997) on a new sulfonate reagent for analytical derivatization in liquid chromatography underscores the importance of chemical derivatization for enhancing detection sensitivity and specificity in the analysis of complex organic molecules. This technique could be instrumental in the quantitative and qualitative analysis of 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol, especially in understanding its interaction with biological systems (Wu et al., 1997).
Synthesis and Anti-proliferation Activities of Derivatives : The synthesis of novel cyano oximino sulfonate derivatives and their anti-proliferation effect on mouse fibroblast L929 cells, as studied by El‐Faham et al. (2014), provides a framework for the development of new therapeutic agents. Such methodologies could be applicable in exploring the biological activities of 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol derivatives, potentially leading to novel drug candidates (El‐Faham et al., 2014).
Coordination Polymer Compounds for Photoluminescence : Yu et al. (2006) synthesized 2D coordination polymers showing strong blue fluorescence upon UV irradiation. This study highlights the potential of incorporating complex organic molecules like 1-[(1-chloro-2-naphthyl)oxy]-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-propanol into coordination polymers to investigate their photoluminescent properties, which could have applications in material science and nanotechnology (Yu et al., 2006).
Eigenschaften
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4S/c1-18-6-9-21(10-7-18)32(29,30)27-14-12-26(13-15-27)16-20(28)17-31-23-11-8-19-4-2-3-5-22(19)24(23)25/h2-11,20,28H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNFUXFPHPPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=C(C4=CC=CC=C4C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-1-isopropyl-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4049340.png)
![(5E)-1-(3-chloro-2-methylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4049356.png)

![3-methoxy-2-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B4049370.png)
![5-(4-fluorophenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4049377.png)

![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine](/img/structure/B4049387.png)
![(3R,4R)-4-(azepan-1-yl)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B4049395.png)


![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B4049443.png)


![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide](/img/structure/B4049464.png)
